molecular formula C13H11NO2 B13647874 4-(2-Methoxypyridin-4-yl)benzaldehyde

4-(2-Methoxypyridin-4-yl)benzaldehyde

Cat. No.: B13647874
M. Wt: 213.23 g/mol
InChI Key: NYFCOPAJADZSLN-UHFFFAOYSA-N
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Description

4-(2-Methoxypyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a benzaldehyde moiety. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyridin-4-yl)benzaldehyde typically involves the reaction of 2-methoxypyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: 4-(2-Methoxypyridin-4-yl)benzoic acid.

    Reduction: 4-(2-Methoxypyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2-Methoxypyridin-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyridin-4-yl)benzaldehyde is primarily related to its ability to interact with various molecular targets. The methoxy group and the aldehyde moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxypyridin-4-yl)benzaldehyde is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature can lead to distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(2-methoxypyridin-4-yl)benzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-8-12(6-7-14-13)11-4-2-10(9-15)3-5-11/h2-9H,1H3

InChI Key

NYFCOPAJADZSLN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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